2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

Overview

Description

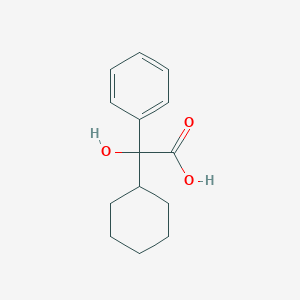

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . . This compound is notable for its structural features, which include a cyclohexyl group, a hydroxy group, and a phenylacetic acid moiety. It is used in various scientific and industrial applications, particularly in the pharmaceutical industry as an intermediate for drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary synthetic routes for 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid involves the reaction of cyclohexene with benzoylformic acid ester in the presence of a Lewis acid. This reaction yields a novel ester, which is then hydrolyzed and reduced to produce the desired compound . Another method involves the reaction of alkyl mandelate with lithium diisopropylamide, followed by the reaction with cyclohexyl iodide .

Industrial Production Methods: Industrial production of this compound is typically carried out using the aforementioned synthetic routes, optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of oxybutynin, it contributes to the drug’s anticholinergic activity by inhibiting muscarinic receptors in the bladder, thereby reducing muscle spasms and urinary frequency . The compound’s hydroxy and phenyl groups play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: This compound has a similar structure but with a cyclopentyl group instead of a cyclohexyl group.

2-Hydroxy-2-phenylpropionic acid: Another structurally related compound with a propionic acid moiety.

Uniqueness: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is unique due to its specific combination of cyclohexyl and phenyl groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals like oxybutynin highlights its significance in medicinal chemistry .

Biological Activity

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (also known as S-oxybutynin) is a compound of significant interest in medicinal chemistry due to its pharmacological properties. It serves as a key intermediate in the synthesis of oxybutynin, a drug widely used for treating overactive bladder and other conditions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features:

- A cyclohexyl group

- A phenyl group

- A hydroxyl group attached to the acetic acid moiety

This unique combination contributes to its biological activity and solubility, enhancing its pharmacokinetic profile compared to similar compounds.

The primary mechanism of action for this compound is the antagonism of M3 muscarinic receptors located on the detrusor muscle of the bladder. This blockade results in decreased bladder contractions, thereby alleviating symptoms associated with overactive bladder conditions . Additionally, research indicates potential interactions with other biological targets, suggesting a broader therapeutic application.

Therapeutic Applications

- Overactive Bladder : As an intermediate in the synthesis of oxybutynin, this compound is pivotal in managing overactive bladder symptoms.

- Hyperhidrosis : Emerging studies suggest that oxybutynin may also be effective in treating hyperhidrosis (excessive sweating) and vasomotor symptoms such as hot flashes .

- Obstructive Sleep Apnea : Preliminary clinical trials are exploring its efficacy in treating obstructive sleep apnea, showcasing its potential beyond urological applications .

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound and its derivatives. Key findings include:

- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives exhibit significant analgesic and anti-inflammatory activities, making them candidates for pain management therapies.

- Inhibition of Fungal Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various fungi, indicating potential applications in antifungal therapies .

Case Studies

A systematic review highlighted several case studies where oxybutynin derived from this compound was successfully used to manage overactive bladder symptoms. Patients reported significant improvement in urinary frequency and urgency following treatment with oxybutynin, showcasing the compound's clinical relevance .

Comparative Analysis with Similar Compounds

The following table summarizes key compounds structurally related to this compound, highlighting their similarity indices and potential biological activities.

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| Alpha-Cyclopentylmandelic Acid | 427-49-6 | 0.96 | Analgesic properties |

| (R)-2-Hydroxy-2-phenylacetic Acid | 611-71-2 | 0.87 | Anti-inflammatory |

| Methyl 2-cyclopentyl-2-hydroxy-acetic Acid | 19833-96-6 | 0.85 | Antimicrobial |

The structural uniqueness of this compound enhances its pharmacological profile compared to these similar compounds .

Properties

IUPAC Name |

2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNSQPXEDGWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863369 | |

| Record name | alpha-Cyclohexylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-77-7 | |

| Record name | (±)-Cyclohexylphenylglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphenylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4335-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4335-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Cyclohexylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclohexylmandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH762W903U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of chirality in 2-cyclohexyl-2-hydroxy-2-phenylacetic acid's pharmaceutical application?

A1: this compound is a chiral molecule, existing as either the R- or S-enantiomer. This chirality is crucial because it directly impacts the pharmacological activity of its derivatives. Specifically, the R-enantiomer of the dimethylaminoethyl ester of this compound exhibits significantly greater anti-acetylcholine potency compared to its S-enantiomer, both in in vitro and in vivo settings. [] This difference highlights the importance of stereospecific synthesis for this compound to produce the desired pharmacological effects.

Q2: How is the absolute configuration of this compound determined?

A2: The absolute configuration of (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acids can be determined through a degradation process. Carbohydrate derivatives with a known absolute configuration at the benzylic center, like PhC(R)(OH)[CHOH]n·CH2·OH, are degraded to yield simple acids of the form PhC(R)(OH)CO2H. [] By comparing the properties of the degraded products with those of synthesized (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acids, their absolute configurations can be assigned.

Q3: What are the synthetic approaches for producing this compound?

A3: There are established methods for synthesizing both the racemic mixture and the enantiomerically pure form of this compound. While racemic synthesis is commonly used for the pharmaceutical drug, producing the (S)-enantiomer specifically involves a more targeted approach. [] This selective synthesis usually involves utilizing chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer.

Q4: Are there alternative compounds or strategies being explored that offer advantages over using this compound derivatives?

A4: While this compound derivatives like oxybutynin have been the mainstay for certain conditions, their use is often associated with adverse effects. [] Consequently, researchers are exploring alternative compounds and strategies. This includes developing newer generations of drugs with improved side effect profiles, exploring different drug delivery systems for more targeted therapy, and investigating non-pharmacological interventions. The search for safer and more effective alternatives is an ongoing area of research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.